molecular formula C13H11F3O3 B8454689 6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B8454689
M. Wt: 272.22 g/mol
InChI Key: YGHHWVDWCACIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11F3O3 and its molecular weight is 272.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

6,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C13H11F3O3/c1-6-3-8-5-9(12(17)18)11(13(14,15)16)19-10(8)4-7(6)2/h3-5,11H,1-2H3,(H,17,18)

InChI Key

YGHHWVDWCACIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate (0.3 g, 0.7 mmol), potassium carbonate(0.378 g, 2.73 mmol), tetrakis(triphenylphosphine)palladium (0) (81 mg, 0.07 mmol) and 3 mL of anhydrous DMF was added trimethylboraxine(292 uL, 2.1 mmol). The resulting mixture was heated to 110° C., and stirred at 110° C. for two hrs. LC-MS indicated that the reaction was done. To the reaction was added 100 mL of EtOAc, the resulting organic solution was washed with brine, and dried over anhydrous magnesium sulfate. After removing the volatiles, the residue was purified on silica gel column with 1:9 EtOAc/hexane. It gave a white solid, about 180 mg. The purified white solid was dissolved in 3 mL of THF, to the resulting solution was added lithium hydroxide hydrate (118 mg, 2.8 mmol), 3 mL of water and 3 mL of ethanol, the resulting solution was heated to 80° C. and stirred for 45 min. After cooling to room temperature, the volatiles were removed on rotavapor, the residue was diluted with water, and acidified in ice bath with ice cold dilute hydrochloric acid. Plenty of white precipitates were formed. The solid was filtered and washed with water, and dried in vacuum. The crude product was then purified on reverse phase HPLC. It gave a white solid, 70 mg. 1H NMR (CDCl3/CD3OD/300 MHz) 7.73(s, 1H), 6.97(s, 1H), 6.79(s, 1H), 5.65(q, J=6.6 Hz), 2.25(s, 3H), 2.19(s, 3H). 13C NMR(CDCl3/ CD3OD/300 MHz) 167.0, 151.8, 143.2, 138.3, 131.0, 130.4, 123.9(q, J=287.9 Hz), 117.1, 116.9, 115.2, 70.7(q, J=32.7 Hz), 20.5, 18.9. 19F NMR(CDCl3/ CD3OD/300 MHz) −78.97(d, J=6.5 Hz). LC-MS (ES+):273.2 (M+1, 100). High resolution Mass (ES−): m/z calc. For C13H10F3O3: 271.0582(M−H), found: 271.0563.
Name
ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.378 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
81 mg
Type
catalyst
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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